5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine
Overview
Description
5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it a valuable molecule in various chemical and pharmaceutical applications. The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to improve yield and reduce costs . Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine or pyridine rings.
Substitution: Halogen atoms on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can lead to the inhibition or activation of specific biological pathways, depending on the compound’s structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: A four-membered ring containing a carbonyl group, known for its biological activity.
2,3-Dichloropyridine: A chlorinated pyridine derivative used in various chemical syntheses.
Uniqueness
5-(Azetidin-1-ylcarbonyl)-2,3-dichloropyridine is unique due to the combination of the azetidine and pyridine rings, which confer distinct chemical and biological properties. The presence of both rings allows the compound to participate in a wider range of reactions and interact with diverse molecular targets, making it a versatile and valuable compound in research and industry.
Properties
IUPAC Name |
azetidin-1-yl-(5,6-dichloropyridin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-4-6(5-12-8(7)11)9(14)13-2-1-3-13/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHOHYFPQOVKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(N=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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